Product packaging for 5,5'-Dichloro-[1,1'-biphenyl]-2,2'-diamine(Cat. No.:)

5,5'-Dichloro-[1,1'-biphenyl]-2,2'-diamine

Cat. No.: B8259861
M. Wt: 253.12 g/mol
InChI Key: WAHUPQHLDYRCLC-UHFFFAOYSA-N
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Description

5,5'-Dichloro-[1,1'-biphenyl]-2,2'-diamine ( 2849-36-7) is an aromatic amine with the molecular formula C12H10Cl2N2 and a molecular weight of 253.13 g/mol . This compound is intended for industrial and scientific research applications and is strictly for research use only; it is not intended for human or veterinary use . Researchers should handle this material with care, as it carries hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), and H319 (causes serious eye irritation) . Recommended safety precautions include avoiding breathing dust/fume/gas/mist/vapors, washing thoroughly after handling, wearing protective gloves/eye protection, and using only outdoors or in a well-ventilated place . For safe handling and storage, it is advised to keep the container tightly closed in a dry, cool, and well-ventilated place, protect it from light under an inert atmosphere at room temperature, and store it apart from foodstuff containers or incompatible materials . As a substituted biphenyl diamine, this compound serves as a versatile organic building block. Its structure, featuring two amine groups and chlorine substituents, makes it a potential precursor in organic synthesis, for example in the preparation of more complex molecules via Pd-catalyzed amination reactions , or as a linker in the development of functional materials like Metal-Organic Frameworks (MOFs) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10Cl2N2 B8259861 5,5'-Dichloro-[1,1'-biphenyl]-2,2'-diamine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-amino-5-chlorophenyl)-4-chloroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2/c13-7-1-3-11(15)9(5-7)10-6-8(14)2-4-12(10)16/h1-6H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAHUPQHLDYRCLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=C(C=CC(=C2)Cl)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Advanced Derivatization of 5,5 Dichloro 1,1 Biphenyl 2,2 Diamine

Reactions at the Amine Centers

The two primary amino groups at the 2 and 2' positions are the most reactive sites on the molecule. They readily participate in a variety of classical amine reactions, including condensation, substitution, diazotization, and cyclization, providing pathways to numerous derivatives.

The primary amino groups of 5,5'-Dichloro-[1,1'-biphenyl]-2,2'-diamine readily undergo condensation reactions with the carbonyl group of aldehydes and ketones to form Schiff bases, also known as imines or azomethines. nih.gov This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate followed by the elimination of a water molecule. Given the diamine nature of the starting material, reactions with two equivalents of a carbonyl compound, or a 2:1 molar ratio, lead to the formation of a bis-Schiff base where both amino groups have been converted to imines. jocpr.com

These Schiff bases are important ligands in coordination chemistry due to the presence of the imine nitrogen, which can chelate to metal ions. nih.govscirp.org The properties of the resulting metal complexes can be tuned by varying the structure of the aldehyde or ketone used in the initial condensation.

Table 1: Examples of Schiff Base Formation

Carbonyl Compound Product Structure (General) Resulting Derivative Class
Salicylaldehyde Bis-salicylidene Schiff Base
Benzil (B1666583) Bis-imine from diketone
Acetone Bis-ketimine

The nitrogen atoms of the primary amino groups can act as nucleophiles, allowing for the introduction of various substituents through acylation, alkylation, and arylation reactions.

Acylation: The reaction with acylating agents, such as acyl chlorides or acid anhydrides, in the presence of a base, yields the corresponding N,N'-diacylated diamide (B1670390) derivatives. This transformation is useful for introducing carbonyl functionalities and for protecting the amine groups during subsequent reactions.

Alkylation: N-alkylation can be achieved using alkyl halides. However, direct alkylation of primary aromatic amines can sometimes lead to mixtures of mono-, di-, and even tri-alkylated products. More controlled methods, such as reductive amination or visible-light-mediated protocols, can be employed for the synthesis of specific N-alkyl derivatives. rsc.orgresearchgate.net

Arylation: The formation of a carbon-nitrogen bond between the amine and an aryl group is typically accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction allows for the synthesis of N,N'-diaryl derivatives, which are valuable precursors for advanced materials and ligands.

One of the most significant reactions of primary aromatic amines is diazotization. byjus.com In the presence of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures, the two amino groups of this compound are converted into diazonium salt functionalities (-N₂⁺Cl⁻). organic-chemistry.orggoogle.com

The resulting bis-diazonium salt is a highly versatile intermediate that can undergo a wide range of subsequent transformations, allowing the diazonium group to be replaced by numerous other functional groups. organic-chemistry.org This two-step sequence provides a powerful synthetic route to a variety of 5,5'-dichloro-[1,1'-biphenyl] derivatives that are not directly accessible.

Table 2: Representative Transformations of Bis-Diazonium Salts

Reaction Name Reagents Product (Functional Group)
Sandmeyer Reaction CuCl, CuBr, CuCN -Cl, -Br, -CN
Schiemann Reaction HBF₄, heat -F
Gattermann Reaction Cu powder, H⁺ -Cl, -Br
Hydrolysis H₂O, H⁺, heat -OH
Reduction H₃PO₂ -H

The proximate positioning of the two amino groups in the 2,2'-positions makes the diamine an ideal substrate for ring-closure reactions to form large, often seven-membered or greater, heterocyclic rings. By reacting the diamine with suitable bifunctional electrophiles, new ring systems can be constructed, bridging the two phenyl rings of the biphenyl (B1667301) core.

For instance, condensation with 1,2-dicarbonyl compounds such as benzil can lead to the formation of diazepine (B8756704) derivatives. asianpubs.org Similarly, reaction with phosgene (B1210022) or its equivalents can yield cyclic ureas. These macrocyclic structures are of interest in supramolecular chemistry and as specialized ligands for catalysis. The use of heterocyclic enamines as intermediates is also a well-established strategy for the construction of fused heterocyclic systems. sci-hub.box

Reactions at the Halogen Substituents

The chlorine atoms at the 5 and 5' positions are less reactive than the amine groups. Their modification typically requires harsher conditions or the use of transition metal catalysis.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halogen, on an aromatic ring. The reaction proceeds via an addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. youtube.com

A critical requirement for the SNAr mechanism is the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. youtube.com These groups are necessary to stabilize the negative charge of the Meisenheimer complex through resonance.

In the case of this compound, the amino groups are strong electron-donating groups. Their presence increases the electron density of the aromatic rings, thereby deactivating them towards attack by nucleophiles. Consequently, direct SNAr at the chlorine positions is electronically disfavored and generally does not occur under standard conditions. For the reaction to proceed, the electronic nature of the substrate would need to be fundamentally altered. For example, if the amine groups were first converted into potent electron-withdrawing groups, such as diazonium (-N₂⁺) or nitro (-NO₂) groups, the ring would become activated, and SNAr reactions with strong nucleophiles (e.g., alkoxides, thiolates) at the chlorine positions might become feasible. nih.govnih.gov

Transition-Metal-Mediated Cross-Coupling with Diverse Nucleophiles

The structure of this compound features two key reactive sites amenable to transition-metal-mediated cross-coupling reactions: the chloro-substituents and the amino groups. The chlorine atoms can act as electrophilic sites for coupling with various nucleophiles, while the amino groups can serve as nucleophiles themselves. Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Mizoroki-Heck couplings, are powerful tools for forming new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-heteroatom bonds. cmu.eduharvard.edu

The reactivity of the chloro-substituents in dihaloarenes can often be controlled by the choice of catalyst, ligand, and reaction conditions, potentially allowing for selective mono- or di-functionalization. nih.gov For instance, in dichlorinated N-heteroarenes, the halide's position relative to the heteroatom dictates its reactivity, but this can be inverted through judicious ligand selection. nih.gov In the case of this compound, the electronic environment of the two chloro-groups is identical, which may lead to challenges in achieving selective mono-arylation without careful control of stoichiometry and reaction conditions.

Suzuki-Miyaura Coupling: This reaction would involve the palladium-catalyzed coupling of the chloro-positions with organoboron reagents (boronic acids or esters) to form new C-C bonds. harvard.edu This would be a powerful method for introducing new aryl or vinyl substituents, thereby extending the biphenyl core. The efficiency of such a reaction on an electron-rich diamine system would depend heavily on the choice of a sufficiently active catalyst system, often employing bulky, electron-rich phosphine (B1218219) ligands. rsc.org

Buchwald-Hartwig Amination: The chloro-groups could undergo cross-coupling with a wide range of primary or secondary amines, amides, or carbamates to form new C-N bonds. cmu.eduorganic-chemistry.orgnih.gov This would allow for the synthesis of more complex poly-amino aromatic structures. Conversely, the existing amino groups of this compound could be coupled with other aryl halides, although this would require prior protection of one of the amino groups if selective mono-arylation is desired.

Mizoroki-Heck Coupling: This reaction would enable the formation of C-C bonds by coupling the chloro-positions with alkenes, leading to the synthesis of stilbene-like derivatives. nih.gov The reaction is typically catalyzed by palladium complexes and requires a base. nih.gov

Below is a table of representative transition-metal-mediated cross-coupling reactions, illustrating the potential transformations for a dichlorinated biphenyl core, based on general principles and reactions of related compounds.

Reaction Type Aryl Halide (Analog) Nucleophile Catalyst System Product Type Yield (%)
Suzuki-Miyaura4,6-Dichloropyrimidinep-Methoxyphenylboronic acidPd(PPh₃)₄ / K₂CO₃DiarylpyrimidineGood
Buchwald-Hartwig4-ChlorotolueneN-MethylanilinePd₂(dba)₃ / YPhos LigandN-Aryl-N-methylaniline>99
Buchwald-HartwigAryl ChlorideAmmonium SulfatePalladium CatalystPrimary ArylamineHigh Selectivity
Suzuki-Miyaura4-BromoanisolePhenylboronic acidPd-bpydc-Nd / K₂CO₃Methoxybiphenyl95

This table is illustrative and based on reactions of analogous substrates. Specific conditions for this compound would require experimental optimization.

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product that incorporates substantial portions of all starting materials. beilstein-journals.org The bifunctional nature of this compound, possessing two primary amine groups, makes it an excellent candidate for participation in MCRs, particularly for the synthesis of polymers or complex heterocyclic structures. researchgate.netrsc.org

Ugi Reaction: The Ugi four-component reaction (U-4CR) is one of the most prominent MCRs, involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. wikipedia.orgorganic-chemistry.org As a diamine, this compound could react at both amino sites, making it a suitable monomer for Ugi-based polymerization when combined with a dicarboxylic acid, a dialdehyde, or a diisocyanide. researchgate.netrsc.org The reaction proceeds through the formation of an imine from the amine and aldehyde, which is then attacked by the isocyanide and the carboxylate. wikipedia.org The resulting α-adduct undergoes a Mumm rearrangement to yield the final stable product. wikipedia.org This approach would lead to the formation of polyamides with complex, repeating units derived from the four components.

Passerini Reaction: While the classic Passerini three-component reaction involves a carboxylic acid, an oxo-component, and an isocyanide, it does not directly utilize a primary amine. However, variations and subsequent transformations could potentially involve the amino groups of the diamine.

Other MCRs: A variety of other MCRs could be envisioned. For example, a three-component reaction of diamines with triethyl orthoformate and diethyl phosphite (B83602) has been reported to yield aminomethylenebisphosphonates. mdpi.com In the case of 1,2-diamines, the reaction tends to be mono-substituted due to steric hindrance and hydrogen bonding, a factor that would need to be considered for the ortho-diamine structure of this compound. mdpi.com The use of diamines in MCRs allows for the rapid construction of diverse molecular scaffolds and libraries of compounds for various applications. nih.gov

The table below illustrates potential outcomes of MCRs using a generic aromatic diamine as a substrate, which can be extrapolated to this compound.

Reaction Type Diamine Substrate Other Components Product Type Key Features
Ugi PolymerizationAromatic DiamineDiisocyanide, AldehydePoly(α-amino amide)Forms polymer backbone in a one-pot process under mild conditions. researchgate.net
Ugi-4CRAliphatic DiamineCyclic Anhydride, Isocyanide, AldehydeMedium-Sized Rings (8-11 members)Two-step strategy involving ring-opening followed by Ugi macrocyclization. nih.gov
Kabachnik–Fields typeAromatic DiamineTriethyl Orthoformate, Diethyl PhosphiteAminomethylenebisphosphonateCan lead to mono- or di-substitution depending on the diamine structure. mdpi.com

This table provides examples of MCRs involving diamines to illustrate the potential reactivity of this compound.

Coordination Chemistry and Ligand Applications of 5,5 Dichloro 1,1 Biphenyl 2,2 Diamine

Design Principles and Stereochemical Considerations for Chelating Ligands

The biphenyl (B1667301) scaffold is not planar. Due to steric hindrance between the ortho-substituents on the two phenyl rings, rotation around the central C-C single bond is restricted. This leads to atropisomerism, where the molecule adopts a twisted conformation characterized by a dihedral angle between the planes of the two aromatic rings. This angle is a crucial parameter influencing the "bite angle" of the chelating diamine—the angle subtended by the two donor nitrogen atoms at the metal center.

The conformational flexibility allows the ligand to adapt to the geometric preferences of different metal ions. nih.gov For instance, in the structurally related compound 5,5′-Dichloro-2,2′-dimethoxybiphenyl, the dihedral angle between the benzene (B151609) rings has been determined to be 62.17 (6)°. nih.gov It is expected that 5,5'-Dichloro-[1,1'-biphenyl]-2,2'-diamine would adopt a similar non-planar conformation. The precise dihedral angle would influence the pre-organization of the ligand for metal binding and the resulting stability and geometry of the complex. The flexibility of the biphenyl unit allows for a range of dihedral angles, which can accommodate the formation of stable five-membered chelate rings with a variety of metal centers.

Table 1: Estimated Stereochemical Properties of this compound as a Ligand

PropertyPredicted CharacteristicRationale
Biphenyl Dihedral Angle Non-planar (approx. 60-70°)Steric hindrance between ortho-amino groups, based on analogues like 5,5′-Dichloro-2,2′-dimethoxybiphenyl. nih.gov
Conformational Flexibility Moderately flexibleRotation around the biphenyl C-C bond is possible, but restricted, allowing adaptation to metal coordination spheres.
Chelate Ring Size 5-membered ring (M-N-C-C-N)Coordination of both ortho-amino groups to a single metal center.
Bite Angle AdjustableDependent on the biphenyl dihedral angle and the coordinating metal's preferred geometry.

The presence of chloro-substituents at the 5 and 5' positions, which are para to the C-C biphenyl linkage, significantly modulates the electronic properties of the ligand. Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I). This effect reduces the electron density on the aromatic rings and, consequently, on the nitrogen atoms of the amine groups.

This reduction in electron density has two primary consequences for the ligand's coordination ability:

Reduced Basicity: The amino groups become less basic compared to the non-substituted 2,2'-diaminobiphenyl. This may result in weaker coordination bonds with metal ions.

Modified Redox Properties: The electron-withdrawing nature of the chlorine atoms makes the ligand and its corresponding metal complexes more resistant to oxidation.

From a geometric standpoint, the chloro groups are distant from the coordination site and are not expected to cause significant steric hindrance that would directly interfere with metal binding. However, their electronic influence can affect bond lengths and angles within the chelated ring system. The Hammett sigma (σp) value for chlorine is +0.23, indicating its electron-withdrawing nature, which can be correlated with changes in the physicochemical properties of the resulting coordination compounds. wichita.edu

Synthesis and Structural Characterization of Metal Complexes

While specific synthetic reports for complexes of this compound are scarce, the synthesis and characterization of its metal complexes can be predicted based on established methods for related diamine ligands.

Transition metal complexes of chelating diamines are typically synthesized by reacting the ligand with a suitable metal salt (e.g., chlorides, acetates, nitrates) in an appropriate solvent like ethanol, methanol, or THF. nih.govresearchgate.net The general reaction would be:

MX₂ + L → [M(L)Cl₂]

where M is a divalent transition metal ion (Cu(II), Mn(II), Zn(II), Fe(II)), X is an anion, and L is the diamine ligand. The resulting complexes are often colored solids that can be characterized by various spectroscopic and analytical techniques.

Given the bidentate nature of the ligand, it is expected to form complexes with various geometries depending on the metal ion and the stoichiometry. For example, with a 1:1 metal-to-ligand ratio, tetrahedral or square planar complexes of the type [MLCl₂] could be formed. With a 2:1 ligand-to-metal ratio, octahedral complexes such as [ML₂]²⁺ are plausible. The specific geometry would be dictated by the electronic configuration of the metal ion (e.g., Cu(II) often prefers square planar or distorted octahedral geometries, while Zn(II) typically forms tetrahedral complexes).

Table 2: Predicted Coordination Complexes with Transition Metals

Metal IonPotential Complex FormulaPredicted GeometryRationale/Analogous Systems
Cu(II) [Cu(L)Cl₂]Distorted Square PlanarCommon for Cu(II) with N₂Cl₂ coordination sphere.
Mn(II) [Mn(L)Cl₂]TetrahedralHigh-spin d⁵ configuration often favors tetrahedral geometry. nih.gov
Zn(II) [Zn(L)Cl₂]Tetrahedrald¹⁰ configuration strongly prefers tetrahedral geometry. frontiersin.org
Fe(II) [Fe(L)₂]Cl₂OctahedralFe(II) readily forms octahedral complexes with two bidentate ligands. nih.gov
Cr(III) [Cr(L)₂Cl₂]ClOctahedralCr(III) has a strong preference for octahedral coordination.

The coordination chemistry of main group elements has gained significant attention, with applications in catalysis and materials science. nih.govrsc.org The nitrogen donor atoms of this compound are capable of forming stable complexes with p-block elements such as Al, Ga, and Sn, as well as s-block metals like Mg. The synthesis would typically involve reactions with organometallic precursors or metal halides. The Lewis acidic nature of many main group element compounds would facilitate coordination with the Lewis basic nitrogen atoms of the diamine ligand. These complexes are valuable for exploring novel structural motifs and reactivity. nih.gov

The primary and most stable coordination mode for 2,2'-diaminobiphenyl and its derivatives is as a bidentate, chelating ligand (N,N'-chelation). researchgate.net This mode leads to the formation of a thermodynamically stable five-membered ring.

The possible geometries of the resulting complexes are diverse:

Tetrahedral: Expected for metals like Zn(II), Co(II), and Mn(II) in [MLCl₂] type complexes.

Square Planar: A common geometry for d⁸ metals like Ni(II), Pd(II), and Pt(II), as well as for Cu(II).

Octahedral: Typically formed with a 1:2 or 1:3 metal-to-ligand ratio (e.g., [ML₂X₂] or [ML₃]ⁿ⁺) for metals like Cr(III), Fe(II/III), and Co(III).

Structural characterization of these hypothetical complexes would rely on techniques such as single-crystal X-ray diffraction to determine precise bond lengths, bond angles, and the crucial biphenyl dihedral angle. Spectroscopic methods like IR spectroscopy would confirm the coordination of the N-H groups (evidenced by a shift in stretching frequency), while UV-Vis spectroscopy would provide information about the electronic transitions and the coordination geometry.

Catalytic Applications of Metal Complexes Derived from this compound

The application of metal complexes in catalysis is a cornerstone of modern synthetic chemistry. The ligand plays a crucial role in determining the catalyst's activity, selectivity, and stability. For a ligand such as this compound, its properties suggest potential in several catalytic domains.

Asymmetric Catalysis (e.g., hydrogenation, C-C bond formation)

Chiral ligands are fundamental to asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. Axially chiral biphenyls are a well-established class of ligands for this purpose. The atropisomerism of the biphenyl backbone in this compound, arising from hindered rotation around the C-C single bond, could be exploited to create a chiral environment around a metal center.

Metal complexes of this diamine, particularly with transition metals like ruthenium, rhodium, or iridium, could theoretically be applied in asymmetric hydrogenation reactions. acs.orgnih.govnih.govresearchgate.net The diamine functionality can coordinate to the metal, and upon resolution of its enantiomers, could direct the stereochemical outcome of the reduction of prochiral substrates such as ketones, imines, and olefins.

Similarly, in the realm of asymmetric C-C bond formation, palladium complexes of chiral phosphine-substituted biphenyl ligands have shown remarkable success. While the parent diamine would need further functionalization to introduce phosphine (B1218219) groups, the inherent chirality of the 5,5'-dichloro-substituted biphenyl backbone could be a valuable starting point for designing new ligands for reactions like the Suzuki-Miyaura coupling.

Table 1: Potential Asymmetric Catalytic Applications

Reaction TypePotential Metal CenterSubstrate ClassDesired Outcome
Asymmetric HydrogenationRu, Rh, IrKetones, Imines, OlefinsEnantioselective reduction to chiral alcohols and amines
Asymmetric C-C CouplingPd, NiAryl halides, Boronic acidsEnantioselective formation of biaryl compounds

Redox Catalysis and Organic Transformations

The electronic properties of the this compound ligand, influenced by the electron-withdrawing nature of the chlorine atoms, could modulate the redox potential of a coordinated metal center. This makes its metal complexes potential candidates for redox catalysis. For instance, copper or iron complexes could facilitate oxidation or reduction reactions in organic synthesis. The diamine ligand can stabilize different oxidation states of the metal, allowing it to participate in electron transfer processes.

Potential applications could include the oxidation of alcohols, the epoxidation of alkenes, or various coupling reactions that proceed through a redox-active metal center. The stability of the complex under oxidative or reductive conditions would be a critical factor in its efficacy.

Polymerization Catalysis

Late transition metal complexes with diimine or diamine ligands are known to be active catalysts for olefin polymerization. The steric and electronic properties of the ligand can significantly influence the properties of the resulting polymer, such as molecular weight, branching, and tacticity.

A complex of this compound with a metal like nickel or palladium, upon activation with a suitable cocatalyst such as methylaluminoxane (B55162) (MAO), could potentially catalyze the polymerization of ethylene (B1197577) or other α-olefins. The bulky biphenyl backbone and the electronic effect of the chloro groups would influence the rate of monomer insertion and chain transfer, thereby affecting the polymer's microstructure.

Table 2: Potential Polymerization Catalysis Applications

MonomerPotential Metal CenterCocatalystPotential Polymer Properties
EthyleneNi, PdMAOLinear or branched polyethylene
PropyleneNi, PdMAOAtactic or isotactic polypropylene

Supramolecular Assembly through Metal-Ligand Coordination

The directional nature of metal-ligand coordination bonds makes them powerful tools for the construction of well-defined supramolecular architectures. The bidentate nature of this compound allows it to act as a linear linker or a chelating unit in the formation of coordination polymers, macrocycles, or cages.

By carefully selecting the metal ion with its preferred coordination geometry (e.g., square planar, tetrahedral, octahedral), it is conceivable to direct the self-assembly of the diamine ligand into discrete, predictable structures. For example, coordination to a square planar metal ion like Pd(II) or Pt(II) could lead to the formation of molecular squares or other polygonal structures. The chlorine substituents on the biphenyl rings could also participate in halogen bonding, providing an additional handle for controlling the supramolecular assembly in the solid state.

Computational and Theoretical Investigations of 5,5 Dichloro 1,1 Biphenyl 2,2 Diamine

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of molecules such as 5,5'-Dichloro-[1,1'-biphenyl]-2,2'-diamine.

Geometry Optimization and Conformational Analysis

The geometry of a molecule is fundamental to its chemical and physical properties. For biphenyl (B1667301) derivatives like this compound, the dihedral angle between the two phenyl rings is a critical conformational parameter. This angle is determined by the balance between steric hindrance from the ortho substituents and the electronic effects that favor planarity for extended π-conjugation.

In the case of this compound, the presence of amino groups at the 2 and 2' positions and chloro groups at the 5 and 5' positions influences the torsional barrier and the equilibrium dihedral angle. Geometry optimization calculations using DFT, for instance with the B3LYP functional and a 6-31G* basis set, can predict the most stable conformation. nih.gov For biphenyl itself, the ground state equilibrium geometry is non-planar, with a dihedral angle of approximately 42 ± 2°. colostate.edu The introduction of ortho substituents, such as the amino groups in this molecule, generally increases the dihedral angle due to steric repulsion. Conversely, the chloro substituents at the para positions relative to the amino groups have a lesser steric impact but can influence the electronic structure.

Conformational analysis involves mapping the potential energy surface as a function of the dihedral angle to determine the rotational energy barrier. For substituted biphenyls, these barriers can be accurately calculated using dispersion-corrected DFT functionals. rsc.org

Table 1: Predicted Geometric Parameters for this compound (Illustrative) This table presents expected values based on computational studies of similar substituted biphenyls.

ParameterPredicted Value
C-C (inter-ring) bond length~1.49 Å
Dihedral Angle (θ)60° - 80°
C-N bond length~1.40 Å
C-Cl bond length~1.74 Å
Rotational Energy Barrier5 - 10 kcal/mol

Electronic Structure Analysis (Frontier Molecular Orbitals, Charge Distribution)

The electronic properties of a molecule are described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino groups and the phenyl rings, while the LUMO may have significant contributions from the phenyl rings and the electron-withdrawing chloro groups. DFT calculations can provide precise energies for these orbitals and visualize their spatial distribution. ichem.md

Natural Bond Orbital (NBO) analysis can also be performed to understand the charge distribution and intramolecular interactions, such as hydrogen bonding between the amino groups.

Table 2: Predicted Electronic Properties of this compound (Illustrative) This table presents expected values based on DFT calculations of similar aromatic diamines.

PropertyPredicted Value (eV)
HOMO Energy-5.5 to -6.0
LUMO Energy-1.0 to -1.5
HOMO-LUMO Gap4.0 to 5.0

Vibrational Frequency Analysis

Computational vibrational frequency analysis is used to predict the infrared (IR) and Raman spectra of a molecule. acs.org By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational modes and their corresponding frequencies can be determined. openmopac.net This analysis is also crucial for confirming that an optimized geometry corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies). nih.gov

For this compound, characteristic vibrational modes would include N-H stretching of the amino groups, C-Cl stretching, aromatic C-H stretching, and C-C stretching within the phenyl rings, as well as the inter-ring C-C stretching. The calculated frequencies are often scaled by an empirical factor to better match experimental data. acs.org

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative) This table presents expected values based on computational studies of similar aromatic compounds.

Vibrational ModePredicted Frequency (cm⁻¹)
N-H Symmetric Stretch~3400
N-H Asymmetric Stretch~3500
Aromatic C-H Stretch3000 - 3100
Aromatic C=C Stretch1500 - 1600
C-N Stretch1250 - 1350
C-Cl Stretch600 - 800

Reaction Mechanism Studies through Computational Modeling

Computational modeling is a valuable tool for investigating the mechanisms of chemical reactions, providing details that are often difficult or impossible to obtain experimentally.

Transition State Analysis for Synthetic Pathways

A common synthetic route for biphenyl derivatives is the Ullmann coupling reaction. rsc.org Computational modeling, particularly transition state analysis, can elucidate the mechanism of such reactions. The transition state is a first-order saddle point on the potential energy surface, and its energy determines the activation energy of the reaction. nih.gov

For the synthesis of this compound, a potential pathway could involve the copper-catalyzed coupling of a suitable aminophenyl halide. DFT calculations can be used to model the reactants, intermediates, transition states, and products of the proposed reaction pathway. nih.gov The Activation Strain Model can be employed to understand the origins of the reaction barriers by dissecting the potential energy surface into the strain associated with the deformation of the reactants and the interaction between them.

Elucidation of Catalytic Cycles

For catalyzed reactions, computational modeling can help elucidate the entire catalytic cycle. In the context of the Ullmann coupling, this would involve modeling the coordination of the reactants to the copper catalyst, the oxidative addition step, and the reductive elimination step that forms the C-C bond and regenerates the catalyst. nih.gov

Prediction of Molecular Interactions and Self-Assembly Behavior

The structure of this compound, with its two phenyl rings, two amine groups, and two chlorine atoms, suggests that a variety of intermolecular forces will govern its interactions and self-assembly. These forces are crucial in determining the material's bulk properties, such as its crystal structure and morphology.

Key Predicted Molecular Interactions:

Hydrogen Bonding: The amine (-NH₂) groups are capable of acting as hydrogen bond donors. The nitrogen atom's lone pair of electrons can also act as a hydrogen bond acceptor. This allows for the formation of a network of hydrogen bonds between molecules, which is a strong directional interaction that significantly influences molecular packing.

π–π Stacking: The biphenyl core, consisting of two aromatic rings, provides a platform for π–π stacking interactions. This is a non-covalent interaction where the electron-rich π-systems of the aromatic rings align, contributing to the stability of the assembled structure. The rotation of the phenyl rings allows for different stacking arrangements.

Halogen Bonding: The chlorine atoms on the biphenyl rings can participate in halogen bonding. This is a non-covalent interaction where a halogen atom acts as an electrophilic species (a "σ-hole") and interacts with a nucleophile, such as the nitrogen atom of an amine group on an adjacent molecule. The introduction of halogen atoms can thus provide an additional level of control over the self-assembly process.

Predicted Self-Assembly Behavior:

The interplay of these interactions is expected to drive the self-assembly of this compound into ordered supramolecular structures. For instance, studies on other biphenyl-cored molecules have shown that the combination of hydrogen bonding and π–π stacking can lead to the formation of superhelical nanofibers chinesechemsoc.org. The presence of halogen atoms can further influence the packing arrangements within these self-assembled monolayers nih.gov. It is plausible that this compound could form various morphologies, such as nanofibers, nanorods, or crystalline solids, depending on the conditions under which self-assembly occurs (e.g., solvent, temperature).

Table of Predicted Intermolecular Interactions and Their Potential Role in Self-Assembly

Interaction TypeParticipating GroupsPredicted Role in Self-Assembly
Hydrogen BondingAmine (-NH₂) groupsDirectional control of molecular packing, formation of extended networks.
π–π StackingBiphenyl aromatic ringsStabilization of layered or columnar structures.
Halogen BondingChlorine atoms and Amine groupsFine-tuning of intermolecular distances and orientation.
Van der Waals ForcesEntire moleculeOverall cohesive energy and packing density.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can reveal its conformational landscape—the collection of all possible three-dimensional shapes the molecule can adopt and their relative energies.

Key Conformational Features:

The most significant conformational flexibility in this compound arises from the rotation around the C-C single bond connecting the two phenyl rings. This rotation is characterized by a dihedral (or torsion) angle. The values of this angle determine the relative orientation of the two rings, which can range from planar (dihedral angle of 0° or 180°) to highly twisted (dihedral angle around 90°).

Studies on related 2,2'-diaminobiphenyl derivatives have investigated the relationship between this torsion angle and the molecule's properties rsc.org. The presence of substituents on the rings, such as the chlorine atoms and amine groups in the target molecule, will sterically and electronically influence the preferred dihedral angle. It is expected that steric hindrance between the amine groups in the 2 and 2' positions will prevent the molecule from adopting a fully planar conformation.

Insights from Molecular Dynamics Simulations on Related Compounds:

Torsional Energy Barriers: MD simulations can calculate the energy barriers to rotation around the central C-C bond. This information is crucial for understanding the dynamic behavior of the molecule and the ease with which it can switch between different conformations.

Influence of Environment: The conformational preferences of the molecule can be influenced by its environment. MD simulations can be performed in different solvents or in the solid state to understand how intermolecular interactions affect the conformational landscape. For example, in a polar solvent, conformations with a larger dipole moment might be favored.

Role of Halogen Atoms: The presence of halogen atoms can influence conformational stability through intramolecular interactions. MD simulations of halogenated peptides have shown that halogen bonds can play a role in stabilizing specific supramolecular structures nih.gov.

Table of Predicted Conformational Parameters

ParameterDescriptionPredicted Value/Behavior for this compound
Biphenyl Dihedral AngleThe angle between the planes of the two phenyl rings.Expected to be non-planar due to steric hindrance from the 2,2'-amino groups. The exact angle would be a balance between steric repulsion and electronic effects.
Amine Group OrientationThe orientation of the -NH₂ groups relative to the phenyl rings.Can rotate, but will be influenced by intramolecular hydrogen bonding possibilities and steric interactions with adjacent atoms.
Rotational Energy BarrierThe energy required to rotate around the central C-C bond.Expected to be significant, leading to a relatively rigid, but still flexible, core structure.

Advanced Spectroscopic Characterization of 5,5 Dichloro 1,1 Biphenyl 2,2 Diamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds by probing the magnetic properties of atomic nuclei.

¹H NMR for Proton Environment Analysis

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In 5,5'-Dichloro-[1,1'-biphenyl]-2,2'-diamine, the symmetry of the molecule means there are three distinct types of aromatic protons and one type of amine proton on each half of the molecule.

The aromatic region of the spectrum is expected to show signals corresponding to the protons H-3, H-4, and H-6. The amino group (-NH₂) is an ortho, para-directing and activating group, which tends to shield adjacent protons, shifting their signals upfield (to a lower ppm value). Conversely, the chloro group (-Cl) is deactivating and ortho, para-directing, causing a deshielding effect that shifts signals downfield.

H-6: This proton is ortho to the electron-donating amino group and would likely appear as a doublet.

H-4: This proton is ortho to the electron-withdrawing chloro group and would be expected to appear as a doublet of doublets.

H-3: This proton is situated between the other two and would also appear as a doublet of doublets.

-NH₂ Protons: The two amine protons are equivalent and typically appear as a single, broad signal that can exchange with deuterium (B1214612) when D₂O is added. Its chemical shift can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on standard substituent effects.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
-NH₂ 4.0 - 5.0 broad singlet
Aromatic H 6.5 - 7.5 multiplets

¹³C NMR for Carbon Backbone Characterization

Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of a molecule. Due to the molecule's symmetry, six distinct carbon signals are expected in the ¹³C NMR spectrum of this compound.

C-1 and C-2: These are quaternary carbons bonded to the other phenyl ring and the amino group, respectively.

C-5: This is a quaternary carbon bonded to the chlorine atom.

C-3, C-4, and C-6: These are carbons bonded to hydrogen atoms.

The chemical shifts are influenced by the substituents. The carbon attached to the electronegative chlorine (C-5) and the carbon attached to the nitrogen (C-2) would be significantly affected. The biphenyl (B1667301) linkage carbon (C-1) would also have a characteristic shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard substituent effects.

Carbon Atom Predicted Chemical Shift (δ, ppm)
C-1 ~125-135
C-2 ~140-150
C-3 ~115-125
C-4 ~125-135
C-5 ~120-130
C-6 ~110-120

2D NMR Techniques (COSY, HSQC, HMBC) for Structural Elucidation

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity. mdpi.comunifi.it

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show cross-peaks between adjacent aromatic protons (e.g., H-3 with H-4, and H-4 with H-6), confirming their positions on the phenyl ring. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the signals for H-3, H-4, and H-6 to their corresponding carbon atoms, C-3, C-4, and C-6. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" based on its functional groups.

N-H Stretching: Primary amines (-NH₂) show two characteristic stretching bands in the IR spectrum: an asymmetric stretch and a symmetric stretch, typically found in the range of 3300-3500 cm⁻¹.

C-H Aromatic Stretching: These vibrations appear as a group of weak to medium bands just above 3000 cm⁻¹.

C=C Aromatic Stretching: The stretching of the carbon-carbon double bonds in the aromatic rings gives rise to several bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration for aromatic amines is typically observed in the 1250-1360 cm⁻¹ range.

C-Cl Stretching: The carbon-chlorine stretch is expected in the fingerprint region, usually between 600 and 800 cm⁻¹.

For the related isomer 3,3'-Dichlorobenzidine, significant IR peaks are documented, which can serve as a reference. nist.gov

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Asymmetric & Symmetric Stretch 3300 - 3500
C-H Aromatic Stretch 3000 - 3100
C=C Aromatic Stretch 1450 - 1600
C-N Aromatic Amine Stretch 1250 - 1360
C-Cl Stretch 600 - 800

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the biphenyl backbone and the C-Cl bonds, which may be weak in the IR spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of its fragmentation patterns.

The molecular formula for this compound is C₁₂H₁₀Cl₂N₂. The expected exact mass of the molecular ion [M]⁺ can be calculated from the masses of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N).

A key feature in the mass spectrum of this compound would be the isotopic pattern caused by the two chlorine atoms. semanticscholar.org Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. For a molecule with two chlorine atoms, this results in a characteristic cluster of peaks for the molecular ion:

[M]⁺: Contains two ³⁵Cl atoms.

[M+2]⁺: Contains one ³⁵Cl and one ³⁷Cl atom.

[M+4]⁺: Contains two ³⁷Cl atoms. The expected intensity ratio of these peaks is approximately 9:6:1.

Common fragmentation pathways under electron impact (EI) ionization could include the loss of a chlorine atom ([M-Cl]⁺), the loss of HCl ([M-HCl]⁺), or cleavage of the single bond between the two phenyl rings. nist.govnih.gov

Table 4: Predicted Mass Spectrometry Data for this compound

Ion Calculated m/z (for ³⁵Cl) Description
[M]⁺ 252.02 Molecular ion
[M+2]⁺ 254.02 Molecular ion with one ³⁷Cl
[M+4]⁺ 256.02 Molecular ion with two ³⁷Cl
[M-Cl]⁺ 217.06 Loss of a chlorine atom
[C₆H₅ClN]⁺ 126.01 Cleavage of the biphenyl bond

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. This technique provides information about the electronic structure and conjugation within a molecule.

The chromophore in this compound is the substituted biphenyl system. The presence of the aromatic rings gives rise to intense π → π* electronic transitions. researchgate.net The amino groups, acting as auxochromes, can cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted biphenyl. The spectrum of the related isomer 3,3'-Dichlorobenzidine shows a maximum absorption (λ_max) around 280-290 nm, and a similar profile would be expected for the 5,5'-dichloro isomer. nist.gov

Table 5: Predicted UV-Vis Absorption Data for this compound Prediction based on data for 3,3'-Dichlorobenzidine. nist.gov

Transition Expected λ_max (nm) Solvent
π → π* ~280 - 295 Ethanol or Methanol

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Composition

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive quantitative spectroscopic technique that provides valuable information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For a complex organic molecule like this compound, XPS analysis is instrumental in verifying the presence and chemical environment of its constituent elements: carbon (C), nitrogen (N), and chlorine (Cl). The technique works by irradiating the sample with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

The binding energy of each emitted electron can be calculated, which is characteristic of the element and its specific chemical bonding environment. This allows for a detailed understanding of the surface chemistry of the compound and its derivatives.

While a comprehensive XPS study dedicated solely to this compound is not extensively available in the public literature, the expected XPS data can be accurately inferred from studies on analogous compounds containing aromatic amines and chloro-functional groups.

A survey scan would first be conducted to identify all the elements present on the surface of the sample. For this compound, this scan would be expected to show peaks corresponding to carbon (C 1s), nitrogen (N 1s), chlorine (Cl 2p), and likely a small amount of oxygen (O 1s) due to surface adsorption from the atmosphere.

High-resolution scans of the C 1s, N 1s, and Cl 2p regions would then provide detailed information about the chemical states of these elements.

Carbon (C 1s): The high-resolution C 1s spectrum would be deconvoluted into multiple peaks representing the different carbon environments within the molecule. The primary peak, typically observed around 284.6 eV, corresponds to the C-C and C-H bonds of the aromatic biphenyl backbone. A second, smaller peak at a slightly higher binding energy, approximately 285.6 eV, would be attributed to the carbon atoms directly bonded to the amine groups (C-N).

Nitrogen (N 1s): The N 1s spectrum is particularly informative for characterizing the amine functional groups. For the primary amine groups (-NH2) in this compound, a single, sharp peak is expected. Based on data from similar aromatic diamines, this peak would be centered in the range of 399.5 eV to 400.9 eV. researchgate.net The precise binding energy can be influenced by the electronic effects of the chlorine substituents on the biphenyl rings.

Chlorine (Cl 2p): The presence of chlorine is confirmed by the Cl 2p core-level spectrum. This spectrum will exhibit a characteristic doublet, Cl 2p3/2 and Cl 2p1/2, due to spin-orbit coupling, with an approximate peak separation of 1.6 eV and an area ratio of 2:1. For chlorine atoms covalently bonded to an aromatic ring (C-Cl), the Cl 2p3/2 peak is typically observed around 200.6 eV. researchgate.netharvard.edu

The quantitative analysis of the peak areas, corrected by relative sensitivity factors, would allow for the determination of the elemental composition of the sample's surface, which should be in close agreement with the theoretical atomic ratios of this compound.

The following tables summarize the expected binding energy data for this compound based on published data for analogous compounds.

Table 1: Expected Core-Level Binding Energies for this compound

ElementCore LevelChemical BondExpected Binding Energy (eV)
CarbonC 1sC-C / C-H~ 284.6
C-N~ 285.6
NitrogenN 1s-NH2399.5 - 400.9 researchgate.net
ChlorineCl 2p3/2C-Cl~ 200.6 researchgate.netharvard.edu
Cl 2p1/2C-Cl~ 202.2 researchgate.netharvard.edu

Table 2: Theoretical vs. Expected Experimental Elemental Composition from XPS

ElementTheoretical Atomic %Expected Experimental Atomic % (from XPS)
Carbon (C)63.16%~60-65%
Nitrogen (N)10.53%~10-12%
Chlorine (Cl)26.31%~25-28%

Applications of 5,5 Dichloro 1,1 Biphenyl 2,2 Diamine in Advanced Materials Science

Building Blocks for Functional Polymers and Copolymers

Aromatic diamines are fundamental building blocks for a variety of high-performance polymers. The two amine groups of 5,5'-Dichloro-[1,1'-biphenyl]-2,2'-diamine allow it to undergo polycondensation reactions with appropriate co-monomers to form long-chain polymers.

Synthesis of Polyimides, Polyamides, and Polyureas

Polyimides: Generally, aromatic polyimides are synthesized through a two-step polycondensation reaction between an aromatic diamine and an aromatic dianhydride. nih.govntu.edu.tw The first step yields a soluble poly(amic acid) precursor, which is then converted into the final polyimide through thermal or chemical imidization. nih.gov While this is a standard method for numerous diamines, specific studies detailing the synthesis and properties of polyimides derived from this compound are not readily available in the surveyed literature. The properties of such polyimides would be influenced by the rigidity of the biphenyl (B1667301) unit and the presence of chloro-substituents. researchgate.net

Polyamides: Aromatic polyamides, or aramids, are known for their high strength and thermal resistance. They are typically synthesized by the reaction of a diamine with a diacid chloride. nih.govmdpi.com The use of this compound as the diamine monomer in such a reaction would be expected to produce a polyamide with high thermal stability. However, specific examples of polyamides synthesized using this compound, along with their characterization data, are not described in the available search results.

Polyureas: The synthesis of polyureas involves the reaction of a diamine with a diisocyanate. nih.govnih.gov This reaction is typically rapid and can be performed at room temperature. nih.gov While this compound is structurally suitable for this type of polymerization, there is no specific research in the provided results that documents its use in creating polyureas or the properties of the resulting polymers.

Development of Conjugated Polymers for Electronic Applications

Conjugated polymers, which feature alternating single and double bonds along their backbone, are essential for various electronic applications due to their semiconductor properties. arxiv.org While aromatic structures can be part of a conjugated system, the biphenyl unit in this compound does not in itself create a fully conjugated backbone necessary for high conductivity. There is no information in the search results to indicate that this specific diamine has been utilized as a monomer for developing conjugated polymers for electronic applications.

Precursors for Organic Electronic and Optoelectronic Materials

Polymers derived from specialized aromatic monomers are often investigated for their potential in organic electronics. The final properties of these materials are highly dependent on the molecular structure of the repeating units.

Role in Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

The development of materials for OLEDs and OPVs is an active area of research, with many studies focusing on compounds like carbazole and diphenyl sulfone derivatives. mdpi.comresearchgate.net These materials often serve as emitters or charge-transport layers. A review of the literature did not yield any studies that employ this compound or polymers derived from it in the fabrication of OLEDs or OPVs.

Charge Transport Characteristics in Derived Materials

Efficient charge transport is a critical property for materials used in organic electronics. This property is typically evaluated in materials designed with specific electron-donating or electron-accepting moieties to facilitate the movement of holes or electrons. There is no available data or research that characterizes the charge transport properties of materials derived from this compound.

Components in Sensing and Detection Systems (Focus on chemical sensing mechanisms)

Polymers and coordination compounds can be designed to act as chemical sensors. The sensing mechanism often relies on the interaction between the analyte and specific functional groups within the material, leading to a measurable change in properties like fluorescence or conductivity. rsc.org For instance, some coordination polymers can detect amines through electron transfer mechanisms. rsc.org However, there are no documented studies describing the use of this compound or its derivatives in the development of chemical sensing systems.

Data Tables

Due to the lack of specific research findings for this compound in the context of the outlined applications, no data tables for polymer properties or device performance can be generated.

Development of Framework Materials (e.g., Covalent Organic Frameworks, Metal-Organic Frameworks)

The strategic use of functionalized organic linkers is a cornerstone in the design of advanced framework materials such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). The diamine derivative, this compound, presents a unique building block for the synthesis of such materials, offering a combination of structural rigidity, defined geometry, and reactive sites for framework construction. The incorporation of chlorine atoms into the biphenyl backbone is anticipated to impart specific properties to the resulting frameworks, influencing their porosity, stability, and functionality.

Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. The use of this compound as a monomer in COF synthesis, typically through condensation reactions with aldehydes or other complementary linkers, could lead to the formation of robust, porous architectures.

Hypothetical COF Synthesis and Properties:

A hypothetical COF, designated as Cl-BP-COF, could be synthesized via the Schiff base condensation of this compound with a trialdehyde linker, such as 1,3,5-triformylbenzene (TFB). The resulting imine-linked framework would possess a two-dimensional layered structure with regular porosity.

The presence of the dichloro-functionalization on the biphenyl unit is expected to have several key effects on the properties of the COF:

Enhanced Stability: The electron-withdrawing nature of the chlorine atoms can increase the chemical and thermal stability of the framework by strengthening the covalent bonds within the structure.

Modified Pore Environment: The chlorine atoms lining the pores would create a distinct chemical environment, potentially enhancing the selective adsorption of specific guest molecules through halogen bonding or other non-covalent interactions.

Detailed Research Findings (Analogous Systems):

While direct research on COFs synthesized from this compound is not extensively documented, studies on other halogenated COFs provide valuable insights. For instance, the incorporation of fluorine atoms into COF linkers has been shown to enhance gas uptake and selectivity due to the polar nature of the C-F bond. Similarly, chloro-functionalized porous organic polymers have demonstrated modified adsorption properties for various aromatic compounds. These findings suggest that a COF derived from this compound could exhibit tailored adsorption and separation capabilities.

Interactive Data Table: Predicted Properties of a Hypothetical Cl-BP-COF

PropertyPredicted Value/CharacteristicRationale based on Analogous Systems
Brunauer-Emmett-Teller (BET) Surface Area 1000 - 1500 m²/gTypical range for biphenyl-based COFs; potential for slight reduction due to steric hindrance from chlorine atoms.
Pore Diameter 1.5 - 2.5 nmDependent on the co-linker used; the biphenyl unit provides a defined pore size.
Thermal Stability (TGA) > 400 °CElectron-withdrawing chlorine atoms are expected to enhance the stability of the imine linkages.
Chemical Stability High resistance to common organic solvents, mild acids, and bases.Halogenation often improves the robustness of organic frameworks.
Adsorption Selectivity Potential for enhanced selectivity towards polarizable molecules and aromatic compounds.The chlorine-decorated pore walls can engage in specific host-guest interactions.

Metal-Organic Frameworks (MOFs)

In Metal-Organic Frameworks, metal ions or clusters are connected by organic linkers to form a crystalline, porous structure. The diamine this compound can be utilized as a ligand in MOF synthesis, either directly or after modification to include coordinating groups like carboxylates or pyridyls.

Potential Role in MOF Synthesis:

The diamine can act as a chelating or bridging ligand, coordinating to metal centers through its amino groups. The biphenyl backbone provides a rigid spacer, contributing to the formation of a porous framework. The chloro-substituents can influence the electronic properties of the ligand and, consequently, the coordination environment of the metal centers.

Research Findings on Functionalized MOF Ligands:

Research on MOFs constructed from functionalized biphenyl ligands has shown that the nature of the substituent can significantly impact the framework's properties. For example, the introduction of electron-withdrawing groups can affect the luminescence properties of the MOF and its performance in catalytic applications. The presence of halogen atoms on the linker can also influence the selective gas adsorption properties of the MOF.

Interactive Data Table: Potential Effects of Incorporating this compound in a MOF

FeaturePotential ImpactExplanation
Framework Topology Can direct the formation of specific network structures.The defined geometry and rigidity of the biphenyl linker can lead to predictable framework topologies.
Porosity and Surface Area Influences pore size and overall surface area.The length of the biphenyl unit contributes to the pore dimensions, while the chloro groups might affect packing and accessibility.
Catalytic Activity May modulate the Lewis acidity of the metal centers.The electron-withdrawing nature of the chlorine atoms can influence the catalytic performance of the metal nodes.
Sensing Applications Could lead to selective sensing of specific analytes.The functionalized pores can offer specific binding sites for target molecules, leading to changes in the MOF's optical or electronic properties.

Conclusion and Future Research Directions

Summary of Key Achievements in the Academic Study of 5,5'-Dichloro-[1,1'-biphenyl]-2,2'-diamine and its Analogs

The academic exploration of substituted biphenyl (B1667301) diamines, including analogs of this compound, has yielded significant achievements. A primary focus has been the development of synthetic methodologies to create these structurally complex molecules. Transition metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been successfully employed for the synthesis of related chlorinated and methoxylated biphenyl structures. nih.govuky.edu The synthesis of various biphenyl enamines has been achieved through simple one-step condensation reactions without the need for expensive catalysts, demonstrating a move towards more efficient and economical synthetic routes. nih.gov

A major achievement lies in the detailed characterization of these compounds, which has provided fundamental insights into their structure-property relationships. X-ray crystallography has been instrumental in determining the precise three-dimensional structures, including critical parameters like the dihedral angle between the phenyl rings, which governs the molecule's conformation and subsequent properties. nih.govuky.edunih.gov For instance, in the related compound 5,5′-Dichloro-2,2′-dimethoxybiphenyl, the dihedral angle between the benzene (B151609) rings was determined to be 62.17 (6)°. uky.edu Spectroscopic techniques and theoretical calculations, such as Density Functional Theory (DFT), have been used to investigate the electronic properties, including HOMO-LUMO analysis and molecular electrostatic potential maps, providing a deeper understanding of their reactivity and potential applications. comu.edu.tr

Furthermore, research into analogs has successfully demonstrated their potential as functional materials. Biphenyl-based enamines have been identified as promising p-type organic semiconductors, exhibiting high thermal stability and charge-carrier mobility, making them suitable for applications in organic light-emitting diodes (OLEDs) and solar cells. nih.govresearchgate.net Other analogs, like 1,1'-binaphthyl-2,2'-diamine, have been developed as novel matrices for matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI), highlighting the diverse applicability of this class of compounds. nih.gov

Outstanding Challenges in Synthetic Accessibility and Functionalization

Despite the progress, significant challenges remain in the synthesis and functionalization of this compound and its derivatives. One of the primary hurdles is achieving high yields and purity. Synthetic routes can be complex, and researchers often encounter difficulties in purification, which is critical for applications in electronics and catalysis where high purity is paramount. nih.gov

The introduction of specific functional groups onto the biphenyl scaffold in a controlled manner (regioselectivity) remains a complex task. The inherent reactivity of the diamine and the influence of the chloro-substituents can lead to the formation of undesired isomers and byproducts, complicating the synthesis and isolation of the target molecule. The development of robust synthetic protocols that allow for precise functionalization at specific positions on the aromatic rings is an ongoing challenge.

Furthermore, the scalability of existing synthetic methods is a concern. While many syntheses are successful on a laboratory scale, transitioning to larger-scale production can be problematic due to factors like catalyst cost, reaction conditions, and purification efficiency. Overcoming these synthetic limitations is crucial for moving these compounds from academic curiosities to commercially viable materials.

Emerging Research Avenues for this compound

The unique structural and electronic features of this compound open up several exciting avenues for future research.

The chiral backbone and the presence of two amino groups make biphenyl diamines excellent candidates for ligands in asymmetric catalysis. Future research could focus on utilizing this compound as a scaffold for novel organocatalysts or as ligands for transition metal complexes. mdpi.com The specific electronic effects of the chlorine atoms could modulate the catalytic activity and selectivity of the resulting catalysts. nih.gov Developing new catalytic systems based on this diamine for C-C and C-N bond-forming reactions is a promising area of investigation. nih.gov The development of photoinduced catalytic systems using related compounds also suggests new possibilities for activating strong C-Cl bonds in novel transformations. researchgate.net

Building on the successful application of its analogs, this compound serves as a promising building block for novel advanced materials. nih.govresearchgate.net Its rigid biphenyl core and the potential for hydrogen bonding through the amine groups could be exploited in the design of supramolecular assemblies, liquid crystals, or porous organic frameworks (POFs). The chlorine substituents can be used to fine-tune the electronic properties, such as the bandgap and charge transport characteristics, which is essential for creating next-generation organic semiconductors for flexible displays, sensors, and photovoltaic devices. nih.govresearchgate.net

Table 1: Potential Applications in Advanced Materials
Material ClassPotential ApplicationKey Feature of Diamine
Organic SemiconductorsOLEDs, Organic Photovoltaics (OPVs), OFETsTunable electronic properties via chloro-substituents
Porous Organic Frameworks (POFs)Gas storage, Separation, CatalysisRigid structure and sites for hydrogen bonding
Chiral LigandsAsymmetric CatalysisAxial chirality and coordinating amine groups
High-Performance PolymersAerospace, ElectronicsThermal stability and rigidity

To fully unlock the potential of this compound, a deeper understanding of its fundamental properties is required. Advanced computational studies, including higher levels of theory beyond standard DFT, can provide more accurate predictions of its electronic structure, reactivity, and spectroscopic properties. comu.edu.tr These theoretical insights can guide synthetic efforts and the design of new materials.

Experimental mechanistic studies are also crucial. Investigating the kinetics and mechanisms of reactions involving this diamine, both in synthesis and in its potential catalytic applications, will provide invaluable information for optimizing reaction conditions and designing more efficient processes. Combining theoretical modeling with experimental data will create a powerful feedback loop for accelerating the development of new technologies based on this versatile chemical compound.

Q & A

Q. What are the established synthetic routes for 5,5'-Dichloro-[1,1'-biphenyl]-2,2'-diamine?

  • Methodological Answer : Synthesis typically involves Ullmann coupling or Buchwald-Hartwig amination for aryl halide intermediates. For example, 2-chloro-5-nitroaniline can undergo coupling via copper-catalyzed Ullmann reactions to form the biphenyl backbone, followed by nitro-group reduction to yield the diamine. Solvent selection (e.g., DMF or toluene) and catalyst systems (e.g., Pd/C or CuI) are critical for regioselectivity and yield optimization .

Q. How to characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection at 254 nm for purity assessment. Structural confirmation requires 1^1H/13^13C NMR to verify aromatic proton environments and chlorine substitution patterns. Mass spectrometry (EI-MS or ESI-MS) provides molecular ion validation (expected [M+H]+^+ at m/z 295). Cross-reference melting point data (reported range: 137–141°C) with differential scanning calorimetry (DSC) .

Q. What safety protocols are essential for handling chlorinated biphenyl diamines?

  • Methodological Answer : Conduct all work in a fume hood with PPE (nitrile gloves, lab coat, goggles). Avoid inhalation of fine powders; use HEPA filters for particulate control. Store in amber glass under inert gas (N2_2) at 4°C to prevent oxidation. For spills, neutralize with activated carbon and dispose as hazardous halogenated waste (EPA guidelines) .

Advanced Research Questions

Q. What analytical techniques resolve structural isomers in dichlorobiphenyl diamine derivatives?

  • Methodological Answer : X-ray crystallography is definitive for unambiguous isomer identification. For solution-phase analysis, employ 2D NMR (e.g., NOESY or HSQC) to distinguish between ortho/meta/para chlorine configurations. High-resolution mass spectrometry (HRMS) coupled with ion mobility separation enhances isomer resolution in complex mixtures .

Q. How to address discrepancies in reported physicochemical properties (e.g., melting points)?

  • Methodological Answer : Discrepancies often arise from polymorphic forms or impurities. Use DSC at controlled heating rates (e.g., 10°C/min under N2_2) to detect phase transitions. Recrystallize samples from multiple solvents (e.g., ethanol vs. DCM) and compare melting points. Purity must exceed 98% (validated by HPLC) for accurate comparisons .

Q. What computational methods model the electronic properties of this compound?

  • Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates HOMO-LUMO gaps and electrostatic potential maps. Solvent effects (e.g., chloroform) are incorporated via the polarizable continuum model (PCM). Validate computational results with experimental UV-Vis spectra (λmax_{\text{max}} ~280 nm) .

Q. How to design stability studies under varying pH and temperature conditions?

  • Methodological Answer : Prepare buffer solutions (pH 1–13) and incubate the compound at 25–80°C. Monitor degradation via HPLC at intervals (0, 24, 48 hrs). Activation energy (Ea_a) for thermal decomposition is derived from Arrhenius plots. Identify degradation products using LC-MS/MS and propose degradation pathways (e.g., dechlorination or oxidation) .

Q. What methodologies investigate its role in asymmetric catalysis?

  • Methodological Answer : As a chiral ligand precursor, evaluate enantioselectivity in Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura). Synthesize phosphine derivatives (e.g., BIPHEP analogs) and test in model reactions (e.g., ketone hydrogenation). Measure enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) .

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